(E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate
Description
Properties
IUPAC Name |
[6-[[5-(cyclopropanecarbonylamino)-1,3,4-thiadiazol-2-yl]sulfanylmethyl]-4-oxopyran-3-yl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O8S2/c1-31-17-8-13(9-18(32-2)21(17)33-3)4-7-20(29)35-19-11-34-15(10-16(19)28)12-36-24-27-26-23(37-24)25-22(30)14-5-6-14/h4,7-11,14H,5-6,12H2,1-3H3,(H,25,26,30)/b7-4+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZSNMABSPINKFK-QPJJXVBHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)OC2=COC(=CC2=O)CSC3=NN=C(S3)NC(=O)C4CC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O8S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of this compound is tubulin , a globular protein that is the main constituent of microtubules in cells. Tubulin plays a crucial role in cell division, intracellular transport, and maintaining cell shape.
Mode of Action
The compound interacts with tubulin by inhibiting its polymerization. This interaction disrupts the formation of microtubules, which are essential for cell division and other cellular functions. The compound’s 3,4,5-trimethoxyphenyl (TMP) moiety contributes to its high binding affinity to tubulin.
Biological Activity
The compound (E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate represents a novel class of biologically active molecules that combine various pharmacophores known for their therapeutic potential. This article explores the biological activity of this compound through a detailed review of existing literature, including synthesis methods, biological assays, and potential therapeutic applications.
Chemical Structure
The compound is characterized by a complex structure that includes:
- A pyran ring with a keto group.
- A thiadiazole moiety linked via a thioether group.
- An acrylate side chain substituted with a trimethoxyphenyl group.
Synthesis
The synthesis of this compound involves several steps:
- Formation of the thiadiazole derivative.
- Coupling with the pyran derivative.
- Final modification to introduce the trimethoxyphenyl acrylate group.
Cytotoxicity
Research has demonstrated that compounds containing thiadiazole and pyran moieties exhibit significant cytotoxic effects against various cancer cell lines. For instance, derivatives with similar structures have shown IC50 values ranging from 29 μM to 73 μM against HeLa and MCF-7 cell lines . This suggests that the incorporation of the thiadiazole structure enhances lipophilicity and cellular uptake, contributing to increased cytotoxicity.
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| 3d | HeLa | 29 |
| 3d | MCF-7 | 73 |
The proposed mechanism for the cytotoxic activity of this class of compounds involves:
- Induction of apoptosis in cancer cells.
- Inhibition of key metabolic pathways related to cell proliferation.
Thiadiazole derivatives have been identified as promising candidates for anticancer therapy due to their ability to interact with biological targets effectively .
Case Studies
- Thiadiazole Derivatives : A study focusing on various thiadiazole derivatives revealed that modifications in the structure significantly impacted their biological activity. Compounds with additional lipophilic groups showed enhanced anticancer properties .
- Pyran-based Compounds : Research indicated that pyran derivatives can exhibit anti-inflammatory and antimicrobial activities alongside their anticancer potential. The presence of multiple functional groups allows for diverse interactions within biological systems .
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogues are identified based on shared pharmacophoric elements (e.g., thiadiazole, pyranone, or aryl acrylate groups). Below is a comparative analysis:
Key Observations :
- Substituent Impact : Replacement of the cyclopropanecarboxamido group with a 3-chlorobenzamido (as in ) increases molecular weight by ~10% and introduces halogen-mediated electronic effects, which could enhance receptor binding .
- Trimethoxyphenyl vs. Ethoxyphenoxy: The target compound’s trimethoxyphenyl acrylate group is associated with tubulin polymerization inhibition in anticancer agents, while the ethoxyphenoxy acetate in CAS 896009-21-5 may reduce cytotoxicity .
- Thiadiazole Core: All analogues retain the 1,3,4-thiadiazole ring, a scaffold known for antimicrobial and anti-inflammatory activity, suggesting shared mechanistic pathways .
Computational and Chemoinformatic Analysis
Similarity coefficients (e.g., Tanimoto index) quantify structural overlap between the target compound and analogues. For example:
- Pharmacophore Mapping: The thiadiazole and trimethoxyphenyl groups form critical pharmacophoric points, aligning with known kinase inhibitors .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing (E)-6-(((5-(cyclopropanecarboxamido)-1,3,4-thiadiazol-2-yl)thio)methyl)-4-oxo-4H-pyran-3-yl 3-(3,4,5-trimethoxyphenyl)acrylate, and what challenges arise during cyclopropane integration?
- Methodology : The synthesis involves multi-step reactions, including cyclopropane carboxamide coupling to the 1,3,4-thiadiazole ring, thioether linkage formation, and acrylate esterification. Key steps include:
- Cyclopropane carboxamide coupling : Use of KOH in DMF with CS₂ for thiadiazole-thiol activation .
- Thioether formation : Reaction of activated thiols with methylene halides under basic conditions (e.g., NaH/THF) .
- Acrylate esterification : Mitsunobu or Steglich esterification to attach the 3-(3,4,5-trimethoxyphenyl)acrylic acid moiety .
Q. How is the stereochemical integrity of the (E)-configured acrylate moiety verified in this compound?
- Methodology : Nuclear Overhauser Effect (NOE) NMR spectroscopy and X-ray crystallography are used to confirm the E-configuration. For example:
- NOE correlations : Absence of cross-peaks between the α,β-unsaturated carbonyl protons and the 3,4,5-trimethoxyphenyl group .
- X-ray data : Bond angles and dihedral angles from single-crystal studies (e.g., C=C bond angle ~120°) .
Advanced Research Questions
Q. How can computational modeling guide the design of analogs targeting specific biological pathways (e.g., tubulin polymerization inhibition)?
- Methodology :
- Docking studies : Use AutoDock Vina or Schrödinger Suite to predict binding interactions with β-tubulin’s colchicine site, leveraging the 3,4,5-trimethoxyphenyl group’s role in hydrophobic interactions .
- QSAR analysis : Correlate substituent effects (e.g., cyclopropane vs. cyclohexane) with anti-proliferative activity (IC₅₀) using CoMFA/CoMSIA models .
Q. How should researchers resolve contradictory data between in vitro potency and in vivo pharmacokinetics for this compound?
- Case Study : If in vitro IC₅₀ values (e.g., 50 nM) conflict with poor in vivo efficacy:
- Hypothesis : Low solubility or metabolic instability (e.g., ester hydrolysis).
- Testing :
- Solubility : Measure logP (e.g., >3 indicates poor aqueous solubility) and use PEG-based formulations .
- Metabolic stability : Incubate with liver microsomes; if rapid clearance occurs, modify the ester group (e.g., replace ethyl with tert-butyl) .
- Data reconciliation : Adjust synthetic routes to introduce solubilizing groups (e.g., PEG chains) or stabilize the ester linkage .
Q. What strategies mitigate toxicity linked to the 1,3,4-thiadiazole moiety while retaining anti-cancer activity?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
